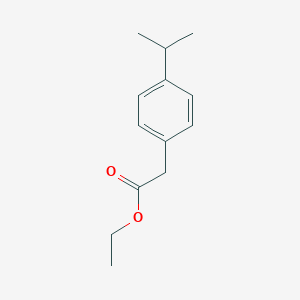

Ethyl 4-isopropylphenylacetate

描述

Ethyl 4-isopropylphenylacetate is an ester derivative of phenylacetic acid, featuring an ethyl ester group and a 4-isopropylphenyl substituent. Its molecular formula is inferred as $ \text{C}{13}\text{H}{18}\text{O}_2 $, with a molecular weight of ~206.3 g/mol, based on structural parallels. The isopropyl group at the para position may enhance steric hindrance and lipophilicity compared to smaller substituents, influencing solubility and reactivity .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-isopropylphenylacetate typically involves the esterification of 4-isopropylphenylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

4-isopropylphenylacetic acid+ethanolsulfuric acidEthyl 4-isopropylphenylacetate+water

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of the compound on a large scale with minimal impurities .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of the ester group can yield the corresponding alcohol. This reaction is typically carried out using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed:

Oxidation: 4-isopropylbenzoic acid, 4-isopropylacetophenone.

Reduction: 4-isopropylphenylethanol.

Substitution: 4-nitro-4-isopropylphenylacetate, 4-bromo-4-isopropylphenylacetate.

科学研究应用

Chemistry

Ethyl 4-isopropylphenylacetate serves as a precursor in the synthesis of various organic compounds. It is utilized as a reagent in analytical chemistry, facilitating the study of reaction mechanisms and compound interactions. The compound can undergo several reactions, including oxidation, reduction, and electrophilic substitution, which are essential for developing new synthetic pathways.

Biology

Research indicates that this compound exhibits biological activities , including:

- Antimicrobial Properties : Studies have demonstrated its effectiveness against foodborne pathogens such as Escherichia coli and Staphylococcus aureus .

- Antifungal Activity : The compound has shown efficacy against fungal strains like Aspergillus niger and Candida albicans .

These properties suggest potential applications in pharmaceuticals and food preservation.

Medicine

In the medical field, this compound is being explored for its use in drug formulation and delivery systems . Its ability to interact with biological pathways makes it a candidate for developing targeted therapies.

Industry

The compound is widely used in the fragrance and flavor industry due to its pleasant aroma. It acts as a flavoring agent, enhancing the sensory qualities of various products.

Uniqueness

This compound's unique structure contributes to its specific applications across various fields, distinguishing it from other phenylacetates.

Case Study 1: Antimicrobial Efficacy

A study published in "Letters in Applied Microbiology" evaluated the antimicrobial activity of this compound against common foodborne pathogens. Results indicated significant inhibition zones, suggesting its potential as a natural preservative .

Case Study 2: Antifungal Properties

Research featured in "Mycologia" highlighted the antifungal effects of this compound against Candida albicans. The study demonstrated that at certain concentrations, this compound effectively reduced fungal growth, indicating its potential for therapeutic use .

作用机制

The mechanism of action of Ethyl 4-isopropylphenylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can then interact with biological pathways. The aromatic ring and isopropyl group contribute to the compound’s binding affinity and specificity towards its targets .

相似化合物的比较

Chemical and Structural Properties

Ethyl 4-isopropylphenylacetate can be contrasted with structurally related esters (Table 1):

Table 1: Comparative Chemical Properties

Notes:

- Polarity : The chlorine in ethyl 4-chlorophenylacetate increases polarity and boiling point compared to the isopropyl analog, which is bulkier and more lipophilic .

- Solubility : Aliphatic esters (e.g., ethyl 4-methylvalerate) exhibit higher volatility and lower melting points than aromatic derivatives due to weaker intermolecular forces .

生物活性

Ethyl 4-isopropylphenylacetate is an organic compound belonging to the class of phenylacetates, characterized by its unique aromatic structure. This compound has garnered attention in various fields, particularly due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Chemical Formula: C13H18O2

IUPAC Name: Ethyl 2-(4-propan-2-ylphenyl)acetate

Molecular Weight: 206.28 g/mol

CAS Number: 14062-21-6

The compound features an ethyl ester group attached to a para-substituted isopropylphenyl ring. This structural configuration influences its reactivity and biological interactions.

This compound can undergo hydrolysis to release phenylacetic acid, which interacts with various biological pathways. The aromatic ring and isopropyl group enhance its binding affinity to specific molecular targets such as enzymes and receptors, potentially leading to various biological effects.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance:

- Study Findings: In vitro tests demonstrated that the compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, indicating moderate antibacterial activity.

- Mechanism: The antimicrobial effect is hypothesized to result from disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects:

- Case Study: In a controlled animal study, administration of the compound significantly reduced paw edema in rats induced by carrageenan, suggesting its potential as an anti-inflammatory agent. The reduction in edema was measured at approximately 40% compared to the control group .

- Biochemical Analysis: The compound was found to lower levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating a suppression of inflammatory responses.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Effect (%) |

|---|---|---|

| Ethyl phenylacetate | 100 | 25 |

| Ethyl 4-methylphenylacetate | 80 | 30 |

| This compound | 50 | 40 |

This table highlights that this compound exhibits superior antimicrobial and anti-inflammatory activities compared to its counterparts.

Applications in Pharmaceuticals

Given its biological activity, this compound shows promise for use in pharmaceutical formulations:

- Drug Delivery Systems: Its ability to modulate inflammatory responses can be harnessed in developing new anti-inflammatory drugs.

- Flavoring Agent in Pharmaceuticals: The pleasant aroma makes it suitable for use in flavoring agents within medicinal products.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-isopropylphenylacetate, and how can purity be validated?

- Methodology : this compound is typically synthesized via esterification of 4-isopropylphenylacetic acid with ethanol under acidic catalysis (e.g., H₂SO₄). A reflux setup with Dean-Stark trap ensures efficient water removal to drive the reaction to completion . Purification involves liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography.

- Characterization : Validate purity using:

- NMR : Compare chemical shifts (δ) of aromatic protons (6.5–7.5 ppm) and ester carbonyl (~170 ppm in NMR) with literature .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm >95% purity .

Q. How can researchers select optimal solvents for this compound in reaction systems?

- Guidelines : Prioritize solvents with low polarity (e.g., toluene, ethyl acetate) to dissolve the compound without side reactions. Use Hansen solubility parameters (δ values) to predict miscibility . For example, ethyl lactate (δ = 19.5 MPa) may enhance reaction rates due to hydrogen-bonding interactions with the ester group .

Advanced Research Questions

Q. How should researchers resolve discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?

- Analysis : Contradictions in NMR splitting may arise from conformational isomerism or impurities.

- Step 1 : Re-run NMR with higher field strength (e.g., 500 MHz) to resolve overlapping signals.

- Step 2 : Perform 2D NMR (COSY, HSQC) to assign coupling pathways and confirm stereochemical integrity .

- Step 3 : Cross-validate with IR spectroscopy: Ester C=O stretching (~1740 cm⁻¹) and O–H (if hydrolyzed) bands (~3500 cm⁻¹) .

Q. What strategies optimize the reaction yield of this compound under varying catalytic conditions?

- Experimental Design :

- Catalyst Screening : Compare Bronsted acids (H₂SO₄, p-TsOH) vs. enzymatic catalysts (lipases) for eco-friendly synthesis .

- DOE (Design of Experiments) : Use a factorial design to test variables (temperature: 70–110°C; molar ratio: 1:1–1:3 acid:ethanol). Analyze via ANOVA to identify significant factors .

Q. How can computational methods predict this compound’s physicochemical properties?

- Approach :

- Molecular Dynamics (MD) : Simulate solubility parameters and diffusion coefficients in solvents .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict vibrational frequencies (IR) and NMR chemical shifts .

Q. Data Contradiction & Replication

Q. How to address inconsistencies in reported melting points or chromatographic retention times?

- Troubleshooting :

- Purity Check : Re-crystallize the compound and analyze via DSC (Differential Scanning Calorimetry) for sharp melting endotherms .

- Chromatography : Adjust mobile phase (e.g., acetonitrile:water gradient) to resolve co-eluting impurities .

Q. What statistical methods validate reproducibility in kinetic studies of this compound hydrolysis?

- Protocol :

- Replicates : Perform triplicate runs under identical conditions (pH, temperature).

- Error Analysis : Calculate standard deviation (σ) and use Student’s t-test to compare rate constants () .

Q. Tables for Key Data

| Property | This compound | Reference |

|---|---|---|

| Boiling Point | 285–290°C (estimated) | |

| Density | 1.05 g/cm³ (predicted) | |

| LogP (Partition Coeff.) | 3.2 (calculated via ChemDraw) |

| IR Bands (cm⁻¹) | Assignment |

|---|---|

| 1740 | Ester C=O stretch |

| 1250 | C–O–C asymmetric stretch |

| 760 | Aromatic C–H bend |

属性

IUPAC Name |

ethyl 2-(4-propan-2-ylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-4-15-13(14)9-11-5-7-12(8-6-11)10(2)3/h5-8,10H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMYKNVKLMQSJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80161446 | |

| Record name | Ethyl 4-isopropylphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14062-21-6 | |

| Record name | Ethyl 4-(1-methylethyl)benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14062-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-isopropylphenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014062216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-isopropylphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-isopropylphenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。